
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloromethoxy, difluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a difluorobenzene derivative followed by nitration. The reaction conditions often require the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and solvents like dichloromethane (CH2Cl2) to facilitate the chloromethylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Chloromethoxy)-2,4-difluoro-5-nitrobenzene
- 1-(Chloromethoxy)-2,5-difluoro-3-nitrobenzene
- 1-(Methoxymethoxy)-2,5-difluoro-4-nitrobenzene
Uniqueness: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (chloromethoxy) groups creates a compound with distinct characteristics compared to its analogs .
Properties
Molecular Formula |
C7H4ClF2NO3 |
|---|---|
Molecular Weight |
223.56 g/mol |
IUPAC Name |
1-(chloromethoxy)-2,5-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO3/c8-3-14-7-2-4(9)6(11(12)13)1-5(7)10/h1-2H,3H2 |
InChI Key |
SMLOIXHEFMRHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OCCl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
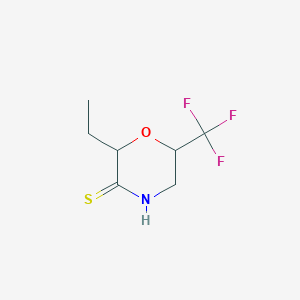
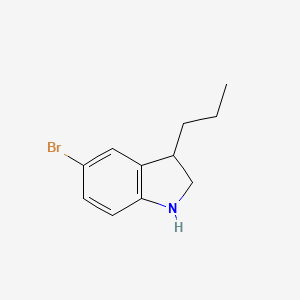
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
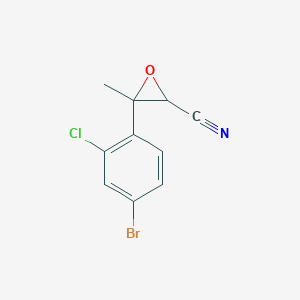
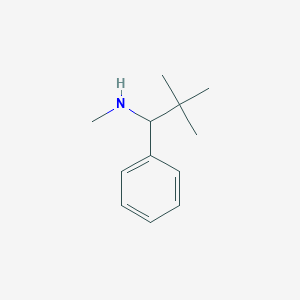
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
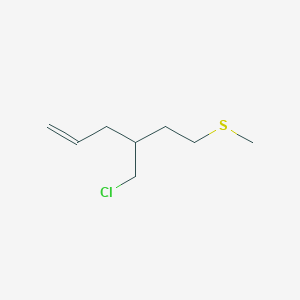
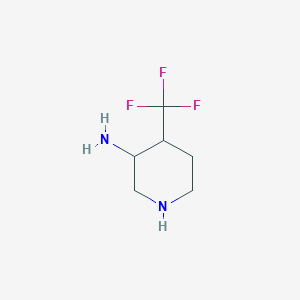
amine](/img/structure/B13183715.png)

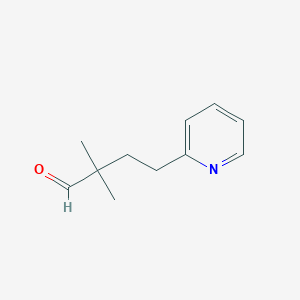

![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)
